
(R)-1-Methyl-3-phenylpyrrolidine
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Overview
Description
®-1-Methyl-3-phenylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a methyl group at the first position and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methyl-3-phenylpyrrolidine typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of 3-phenylpyrrolidine using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-1-Methyl-3-phenylpyrrolidine may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. Continuous flow reactors and other advanced technologies can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: ®-1-Methyl-3-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various phenyl-substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
(R)-1-Methyl-3-phenylpyrrolidine serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound's stereochemistry is essential for producing optically active substances, which are vital in drug development and formulation.
Reactions and Derivatives
The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. Here are some key reactions:
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Ketones or carboxylic acids |
Reduction | Lithium aluminum hydride | Amine derivatives |
Substitution | Alkyl halides + sodium hydride | N-substituted pyrrolidine derivatives |
These reactions highlight the versatility of this compound in synthetic chemistry.
Neurotransmitter Modulation
Research has indicated that this compound can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is significant for potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and depression. The compound may act as an agonist or antagonist at specific receptor sites, influencing neuronal activity and synaptic transmission .
Pharmacological Studies
A study explored the interactions of this compound with monoamine oxidase B (MAO-B), suggesting its role as a substrate that could be leveraged for developing MAO-B inhibitors—an important class of drugs for neurodegenerative diseases .
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its therapeutic potential beyond neurological applications. Its derivatives have shown promise in various pharmacological activities, including:
- Anticancer properties
- Anticoagulant effects
- Analgesic activities
For instance, modifications to the pyrrolidine ring have resulted in highly potent inhibitors of the Tissue Factor/Factor VIIa complex, which are promising candidates for novel anticoagulants with minimal bleeding risks in preclinical models .
Industrial Applications
In the pharmaceutical industry, this compound is utilized as an intermediate in the production of various drugs. Its unique properties make it suitable for synthesizing compounds with specific biological activities, thereby enhancing drug efficacy and safety profiles.
Case Study 1: Synthesis of TF-FVIIa Inhibitors
A study focused on optimizing this compound derivatives to develop selective inhibitors for the TF-FVIIa complex. The introduction of functional groups on the pyrrolidine ring led to compounds with improved efficacy and safety profiles in preclinical models . The pharmacokinetic profile demonstrated moderate clearance and low volume distribution, indicating potential for oral bioavailability.
Case Study 2: MAO-B Inhibition
In another study examining the substrate properties of this compound, it was found to exhibit significant activity against MAO-B. This finding suggests its potential use in developing treatments for neurodegenerative disorders where MAO-B inhibition is beneficial .
Mechanism of Action
The mechanism of action of ®-1-Methyl-3-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (S)-1-Methyl-3-phenylpyrrolidine
- 1-Methyl-3-(4-methylphenyl)pyrrolidine
- 1-Methyl-3-(4-chlorophenyl)pyrrolidine
Comparison: ®-1-Methyl-3-phenylpyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer (S)-1-Methyl-3-phenylpyrrolidine
Biological Activity
(R)-1-Methyl-3-phenylpyrrolidine is a chiral compound belonging to the pyrrolidine class, recognized for its unique biological activity, particularly in modulating neurotransmitter systems. This article delves into its synthesis, biological interactions, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a methyl group at the nitrogen atom and a phenyl group at the adjacent carbon atom. Its stereochemistry significantly influences its interaction with biological targets, enhancing its potential as a therapeutic agent. The compound's structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₁₁H₁₅N |
Molecular Weight | 175.25 g/mol |
Chirality | (R) configuration |
Synthesis Methods
Various synthetic routes have been developed for this compound, emphasizing its accessibility in organic chemistry. Notable methods include:
- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials.
- Asymmetric Synthesis : Employing catalysts to induce chirality during the formation of the pyrrolidine ring.
Biological Activity
Research indicates that this compound exhibits significant activity in modulating several neurotransmitter systems, particularly through interactions with receptors and enzymes.
Neurotransmitter Modulation
The compound has been shown to selectively engage with neurotransmitter receptors, influencing various central nervous system (CNS) functions. Key findings include:
- Dopamine Receptor Interaction : Studies suggest that this compound modulates dopamine levels, potentially impacting mood and cognitive functions.
- Sigma Receptor Activity : It has been identified as a positive allosteric modulator of sigma-1 receptors, which are implicated in neuroprotection and cognitive enhancement .
Pharmacological Profiles
The pharmacokinetic properties of this compound have been assessed in various preclinical models. These studies reveal:
Parameter | Value |
---|---|
Clearance (CL) | 41 ± 17 mL/min/kg (dog) |
Volume of Distribution (Vss) | 4.2 ± 3.3 L/kg (dog) |
Half-Life (t½) | 2.2 ± 0.8 h (dog) |
These metrics indicate a moderate clearance rate and volume of distribution, suggesting potential for effective systemic exposure .
Case Studies and Research Findings
- Anticoagulant Properties : Inhibitors derived from phenylpyrrolidine structures have shown promise as anticoagulants with minimal bleeding risks in preclinical models .
- Cognitive Enhancement : Comparative studies highlight that the (R) enantiomer exhibits superior antidepressant effects compared to its (S) counterpart, enhancing cognitive functions without significant side effects .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methyl-3-pyridylpyrrolidine | Pyrrolidine | Different receptor selectivity |
(S)-1-Methyl-3-piperidinol | Piperidine | Higher potency but varied side effects |
1-Methyl-2-(4-methoxyphenyl)pyrrole | Pyrrole | Unique methoxy substitution affecting solubility |
This comparison illustrates the distinct pharmacological profiles that arise from minor structural variations within the pyrrolidine class.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(3R)-1-methyl-3-phenylpyrrolidine |
InChI |
InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
InChI Key |
YDNBZEZHOYJIKQ-NSHDSACASA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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